molecular formula C22H29NO2 B3108882 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 169274-81-1

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No.: B3108882
CAS No.: 169274-81-1
M. Wt: 339.5 g/mol
InChI Key: WVZSEUPGUDIELE-VGSWGCGISA-N
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Description

4-((1S,2R)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol (hereafter referred to as Compound A) is a synthetic organic compound belonging to the 4-benzylpiperidine class. It has a molecular formula of C₂₂H₂₉NO₂, an average molecular weight of 339.48 g/mol, and two defined stereocenters at the (1S,2R) positions .

Compound A has been identified in human blood as part of the exposome, indicating its presence in individuals exposed to this compound or its derivatives . Its synthesis involves stereospecific routes, as evidenced by its procurement from specialized manufacturers like Hangzhou JHEchem Co. Ltd., which highlights its use in research settings .

Properties

IUPAC Name

4-[(1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-VGSWGCGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@@H](C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131756
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169274-81-1
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169274-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves multiple steps, primarily starting with the formation of the piperidine ring, followed by its functionalization with a benzyl group. Key synthetic steps include:

  • Formation of the Piperidine Ring: : Typically achieved through cyclization reactions involving amines and appropriate carbonyl-containing precursors.

  • Benzyl Group Introduction: : The piperidine ring is then subjected to a benzylation reaction, often using benzyl halides in the presence of a strong base.

  • Chiral Center Formation: : This involves asymmetric synthesis techniques to ensure the correct configuration at the chiral center, possibly using chiral catalysts or auxiliaries.

  • Phenol Attachment: : The final step involves coupling the phenol group to the existing structure, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis process, emphasizing efficiency and yield. Key considerations include:

  • Optimization of Reaction Conditions: : Fine-tuning temperature, solvent choice, and reaction times to maximize output.

  • Purification Processes: : Use of crystallization, chromatography, or distillation to obtain high-purity product.

  • Cost Efficiency: : Selecting cost-effective reagents and scaling up reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can undergo various types of chemical reactions:

  • Oxidation: : The phenolic group can be oxidized to quinones.

  • Reduction: : The compound can undergo reduction at the piperidine ring or the chiral hydroxyl group.

  • Substitution: : Both the phenol and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenated compounds (e.g., bromides, chlorides) and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

  • Oxidation Products: : Quinones derived from the phenolic group.

  • Reduction Products: : Alcohols or alkanes depending on the site of reduction.

  • Substitution Products: : Depending on the substituents introduced.

Scientific Research Applications

This compound finds applications in several research domains:

  • Chemistry: : Studied for its unique reactivity and synthesis methods.

  • Medicine: : Investigated for possible therapeutic uses, particularly in neurological research due to the piperidine ring.

Mechanism of Action

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol operates through its interactions with specific molecular targets, primarily receptors or enzymes. The piperidine ring often facilitates binding to neurological receptors, while the hydroxyl and phenol groups can participate in hydrogen bonding and other interactions critical for its activity. The exact pathways and molecular targets depend on its specific application, whether in research or therapeutic contexts.

Comparison with Similar Compounds

Structural Features

Compound A shares a core structure with several NMDA receptor antagonists, particularly ifenprodil and its derivatives. Key structural variations include:

Compound Molecular Formula Substituents Stereochemistry Key Features
Compound A C₂₂H₂₉NO₂ 2-Methylpropyl, 4-benzylpiperidine (1S,2R) Additional methyl group enhances steric bulk; may improve receptor selectivity
Ifenprodil C₂₁H₂₇NO₂ Propyl, 4-benzylpiperidine (1R,2S) Lacks methyl group; benchmark GluN2B antagonist
A7 (Analogue) C₂₁H₂₇NO₂ Propyl, 4-benzylpiperidine (1R,2S) Methyl-free; similar to ifenprodil but with altered stereochemistry
Threo Ifenprodil Hemitartrate C₉₂H₁₂₀N₄O₂₀ Hemitartrate salt (1S,2S) Salt form with improved solubility; different stereochemistry reduces NMDA affinity

Pharmacological Activity

  • GluN2B Antagonism :

    • Compound A and ifenprodil analogs exhibit competitive binding to the GluN2B subunit of NMDA receptors, which is implicated in neuropathic pain and neurodegenerative diseases .
    • In silico studies show that A2 , A4 , and A7 (ifenprodil derivatives) have higher binding affinities (-8.3 to -8.9 kcal/mol) compared to ifenprodil (-7.5 kcal/mol). Compound A’s methyl group may further modulate binding kinetics, though experimental data is pending .
  • Selectivity :

    • Ifenprodil (IC₅₀ = 0.34 µM for GluN2B) is less selective than Compound A’s derivatives, which avoid off-target effects on σ receptors .

ADMET Profiles

  • Lipinski’s Rule Compliance :

    • Compound A and its analogues (A2, A4, A7) comply with Lipinski’s Rule of Five, ensuring oral bioavailability .
    • A3 and A10 analogues violate these rules due to higher molecular weights (>500 g/mol), limiting their drug-likeness .
  • Metabolic Stability :

    • The methyl group in Compound A may reduce oxidative metabolism in the liver, enhancing plasma half-life compared to ifenprodil .

Key Research Findings

Neuroprotection : Ifenprodil derivatives, including Compound A, show promise in mitigating glutamate-induced excitotoxicity, a key factor in stroke and Alzheimer’s disease .

Synaptic Plasticity : Antagonists like Compound A impair hippocampal synaptic plasticity at low concentrations (3 µM), suggesting therapeutic windows for cognitive disorders .

Biological Activity

The compound 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol , also known by its CAS number 169197-03-9, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its interaction with sigma-1 receptors, neuroprotective effects, and implications in treating neurodegenerative diseases.

Chemical Structure

The compound's structure is characterized by a phenolic core with a piperidine moiety, which is crucial for its biological interactions. The stereochemistry at the 1 and 2 positions of the piperidine ring plays a significant role in its receptor binding affinity and activity.

Sigma-1 Receptor Interaction

Research indicates that This compound acts as a sigma-1 receptor agonist . Sigma-1 receptors are implicated in various neurological processes and are considered potential targets for treating cognitive disorders and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Studies have shown that compounds with similar structures exhibit neuroprotective properties by modulating calcium signaling and reducing oxidative stress in neuronal cells. For instance, the activation of sigma-1 receptors has been linked to enhanced neuronal survival under stress conditions, suggesting that this compound may offer therapeutic benefits in neurodegenerative contexts .

Neuroprotective Effects

In vitro studies demonstrate that this compound can protect neuronal cells from apoptosis induced by toxic agents. It appears to enhance cell viability through mechanisms involving the inhibition of caspase activation and modulation of mitochondrial function.

A case study involving animal models of Alzheimer's disease showed that treatment with sigma-1 receptor agonists led to improvements in cognitive function and reductions in amyloid-beta plaque formation, which is a hallmark of the disease . The specific effects of This compound on cognitive function remain to be fully elucidated but may parallel these findings.

Data Tables

Biological Activity Mechanism Reference
Sigma-1 receptor agonismModulates calcium signaling
NeuroprotectionInhibits apoptosis via caspase modulation
Cognitive enhancementImproves learning deficits in animal models

Case Studies

A notable case study published in Pharmacology Research explored the effects of sigma-1 receptor agonists on cognitive deficits induced by amyloid-beta peptides. The study found that treatment with compounds similar to This compound resulted in significant improvements in memory tasks among treated mice compared to controls .

Research Findings

Recent research highlights the potential of this compound in treating various central nervous system disorders:

  • Alzheimer's Disease : Studies indicate that sigma-1 receptor activation may mitigate cognitive decline associated with Alzheimer's pathology.
  • Parkinson's Disease : Similar mechanisms may apply, where neuroprotection against dopaminergic neuron loss is observed.
  • General Neuroprotection : The compound's ability to modulate neuroinflammatory responses suggests broader applications in neurodegenerative diseases.

Q & A

Q. What comparative approaches validate the efficiency of alternative synthetic routes (e.g., microwave vs. conventional heating)?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to compare reaction time, yield, and purity under microwave irradiation vs. reflux.
  • Analyze energy efficiency via E-Factor calculations (waste per product unit) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 2
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

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